molecular formula C19H16N4O5S B12496053 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B12496053
M. Wt: 412.4 g/mol
InChI Key: BMHYAMSYBFNXPO-UHFFFAOYSA-N
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Description

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features both benzothiazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDE is unique due to its combination of benzothiazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O5S/c24-16(11-23-18(25)12-5-1-2-6-13(12)19(23)26)20-9-10-21-17-14-7-3-4-8-15(14)29(27,28)22-17/h1-8H,9-11H2,(H,20,24)(H,21,22)

InChI Key

BMHYAMSYBFNXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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